molecular formula C11H11NO4 B1440935 Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate CAS No. 57764-51-9

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

Cat. No.: B1440935
CAS No.: 57764-51-9
M. Wt: 221.21 g/mol
InChI Key: VLXHPBNAZNALMW-UHFFFAOYSA-N
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Description

Core Structural Features

The compound comprises:

  • Benzo[d]isoxazole core : A fused aromatic system with an isoxazole ring (C=N–O–C) fused to a benzene ring at the 1,2-positions.
  • Substituents :
    • A methoxy group (-OCH₃) at the 6-position of the benzene ring.
    • An ethyl ester group (-COOCH₂CH₃) at the 3-position of the isoxazole ring.

The molecular formula is C₁₁H₁₁NO₄ , with a molecular weight of 221.21 g/mol. The SMILES notation O=C(C1=NOC2=CC(OC)=CC=C12)OCC confirms the connectivity of functional groups.

Structural Element Position Functional Group
Benzo[d]isoxazole core Fused C₅H₃NO₂
Methoxy substituent 6 -OCH₃
Ethyl ester substituent 3 -COOCH₂CH₃

Crystallographic Insights

While direct crystallographic data for ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate is not explicitly reported in the provided sources, analogous compounds (e.g., methyl 1,3-benzoxazole-2-carboxylate) reveal key packing motifs:

  • Herringbone arrangement : Slipped stacking of planar molecules mediated by π–π interactions.
  • Hydrogen-bonding networks : Strong C–H⋯N and weak C–H⋯O interactions stabilize the lattice.
  • Supramolecular interactions : C–O⋯π contacts further enhance structural rigidity.

For benzoisoxazole derivatives, crystallographic studies often employ monoclinic space groups (e.g., P2₁/c). The Cambridge Structural Database (CSD) serves as a repository for such data, though specific entries for this compound require direct access to proprietary databases.

Properties

IUPAC Name

ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-5-4-7(14-2)6-9(8)16-12-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXHPBNAZNALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692999
Record name Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-51-9
Record name Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate

Overview:
One of the most straightforward and commonly reported methods to obtain ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is through methylation of the corresponding hydroxy derivative, ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate.

Procedure Details:

  • Starting Material: Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate
  • Reagents: Iodomethane (methylating agent), potassium carbonate (base)
  • Solvent: N,N-Dimethylformamide (DMF)
  • Conditions: Reaction mixture stirred at room temperature (20°C) for 48 hours in the dark
  • Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, concentration, and purification by silica gel chromatography (petroleum ether/ethyl acetate 30:1)
  • Yield: Approximately 19% yield of the methylated product as a yellow solid

Reaction Scheme:
$$
\text{Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate} + \text{CH}3\text{I} \xrightarrow[\text{DMF, 20°C, 48h}]{\text{K}2\text{CO}_3} \text{this compound}
$$

Notes:

  • The low to moderate yield (19%) suggests room for optimization, possibly by varying base, solvent, or temperature.
  • The reaction requires careful exclusion of light to prevent side reactions.

Reference Data Table:

Parameter Details
Starting Material Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate
Methylating Agent Iodomethane
Base Potassium carbonate
Solvent N,N-Dimethylformamide
Temperature 20°C
Reaction Time 48 hours
Yield 19%
Purification Silica gel chromatography

[Source: ChemicalBook synthesis data]

Lewis Acid Catalyzed Annulation Approach

Overview:
An alternative synthetic strategy involves the Lewis acid catalyzed annulation of nitrosobenzenes with ethyl glyoxylate derivatives to form benzoisoxazole frameworks, which can be further functionalized to yield this compound.

Key Points:

  • Lewis acids such as boron trifluoride etherate (BF3·Et2O) have been used effectively to catalyze the annulation reaction.
  • The reaction typically involves nitrosobenzene derivatives and ethyl glyoxylate under mild heating (around 45°C) for 48 hours.
  • The process yields various substituted benzo[c]isoxazoles, including methoxy-substituted analogs.

General Procedure:

  • Under nitrogen atmosphere, BF3·Et2O (10 mol%) is added to a solution of nitrosobenzene derivative and ethyl glyoxylate in dichloromethane.
  • The mixture is refluxed at 45°C for 48 hours.
  • Post-reaction, the mixture is filtered through silica gel and purified by chromatography.

Advantages:

  • This method allows direct construction of the benzoisoxazole ring system with substitution patterns including methoxy groups.
  • The use of inexpensive Lewis acids like BF3·Et2O makes the process cost-effective.

Yield and Characterization:

  • Yields vary depending on substrates; for example, related benzo[c]isoxazole derivatives have been obtained in yields ranging from 20% to 32%.
  • Characterization includes IR, NMR, and HRMS confirming the structure.

Reference Data Table:

Parameter Details
Catalyst BF3·Et2O (10 mol%)
Solvent Dichloromethane (CH2Cl2)
Temperature 45°C
Reaction Time 48 hours
Atmosphere Nitrogen
Yield Range 20-32% (varies with substrate)
Purification Silica gel chromatography

[Source: Otley et al., Journal of Organic Chemistry, 2014]

Multi-step Synthesis via 6-Methoxybenzo[D]isoxazole-3-carboxylic Acid

Overview:
this compound can also be prepared by esterification of the corresponding 6-methoxybenzo[D]isoxazole-3-carboxylic acid.

Synthetic Route:

  • The acid is synthesized via a multi-step process involving hydroxylamine sulfate treatment, base-mediated cyclization, and acidification steps.
  • Subsequent esterification (e.g., Fischer esterification) converts the acid to the ethyl ester.

Key Steps:

  • Formation of 6-methoxybenzo[D]isoxazole-3-carboxylic acid from suitable phenylacetate precursors.
  • Esterification under acidic conditions (e.g., sulfuric acid catalysis) with ethanol.

Notes:

  • This route is more complex and involves careful control of reaction conditions to avoid decomposition.
  • It allows access to the acid intermediate, which can be useful for further functionalization.

Reference Data Table:

Step Reagents/Conditions Notes
Hydroxylamine treatment NH2OSO3H / H2O Formation of isoxazole ring
Cyclization NaH / 1,2-dimethoxyethane Ring closure step
Acidification H2SO4 Acid formation
Esterification Ethanol, acid catalyst (e.g., H2SO4) Formation of ethyl ester

[Source: ChemicalBook synthesis routes]

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Methylation of Hydroxy Ester Ethyl 6-hydroxybenzo[D]isoxazole-3-carboxylate Iodomethane, K2CO3, DMF, 20°C, 48h 19 Simple, direct Low yield, long reaction time
Lewis Acid Catalyzed Annulation Nitrosobenzene + Ethyl glyoxylate BF3·Et2O (10 mol%), CH2Cl2, 45°C, 48h 20-32 Efficient ring formation, versatile Requires specific catalysts, moderate yield
Multi-step via Acid Intermediate Phenylacetate derivatives Multi-step (hydroxylamine, base, acid) Variable Access to acid intermediate Complex, multi-step, requires purification

Scientific Research Applications

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit or activate certain pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]Isoxazole Core

The following table summarizes key differences between Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate and analogous compounds:

Compound Name CAS Substituents Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
This compound 57764-51-9 6-OCH₃, 3-COOEt C₁₁H₁₁NO₄ 221.21 - Intermediate synthesis
Methyl 6-bromobenzo[d]isoxazole-3-carboxylate 1123169-23-2 6-Br, 3-COOMe C₁₀H₈BrNO₃ 278.08 0.98 Bromine enhances reactivity for cross-coupling
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate 651780-27-7 6-Br, 3-COOEt C₁₀H₈BrNO₃ 292.08 - Bulk availability (25 kg/drum)
Ethyl benzo[d]isoxazole-3-carboxylate 57764-49-5 H, 3-COOEt C₉H₇NO₃ 177.16 0.81 Simpler structure; lower molecular weight
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate - 5-(4-OCH₃Ph), 3-COOEt C₁₃H₁₃NO₄ 247.25 - 85% yield, mp 86–88°C
Key Observations:
  • Substituent Effects: The 6-methoxy group in the target compound may improve solubility compared to bromo-substituted analogs (e.g., Methyl 6-bromobenzo[d]isoxazole-3-carboxylate) .
  • Ester Group Influence : Replacing the ethyl ester with a methyl group (e.g., Methyl 6-bromobenzo[d]isoxazole-3-carboxylate) reduces steric bulk but may alter metabolic stability .
  • Synthetic Accessibility : Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is produced industrially in 25 kg batches, suggesting scalability advantages over the methoxy analog .

Fluorinated and Hydroxy Derivatives

  • Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8): The hydroxyl group (similarity score 0.80) introduces hydrogen-bonding capacity, which could improve aqueous solubility compared to the methoxy derivative .

Isoxazole Derivatives with Heterocyclic Modifications

  • Ethyl 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate : This derivative (70% yield, mp 158–160°C) incorporates a 1,3-dioxolane ring, demonstrating how fused heterocycles can modulate pharmacokinetic properties .
  • Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (CAS 137267-49-3): A saturated isoxazole derivative, highlighting structural flexibility in scaffold design .

Biological Activity

Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Molecular Formula: C12H13N1O4
  • Molecular Weight: 221.21 g/mol
  • Functional Groups: Methoxy group (-OCH₃) and carboxylate group (-COOEt)

These structural features contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacteria and fungi,
AnticancerInduction of apoptosis in cancer cell lines,

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to the observed antimicrobial and anticancer effects. However, detailed studies are required to elucidate the exact mechanisms involved.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial activity of this compound against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at certain concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research:
    In vitro studies on various cancer cell lines (e.g., breast, lung) revealed that this compound could induce apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells.

Comparison with Related Compounds

This compound is part of a broader class of isoxazole derivatives known for their biological activities. A comparison with similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundPresentPresent
Ethyl 6-Chlorobenzo[D]isoxazole-3-carboxylateModerateLow
Ethyl 6-Fluorobenzo[D]isoxazole-3-carboxylateLowModerate

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is commonly synthesized via cyclocondensation of substituted acetophenones with diethyl oxalate and hydroxylamine hydrochloride. For example, 3-fluoro-4-methoxyacetophenone reacts with these reagents to form the isoxazole core, followed by esterification . Key factors affecting yield include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios of hydroxylamine hydrochloride to ketone intermediates. Purification via flash column chromatography (e.g., ethyl acetate/petroleum ether gradients) effectively removes by-products, as demonstrated in analogous syntheses yielding 70–85% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) typically resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The ester carbonyl (C=O) appears at δ ~165–170 ppm (¹³C), while the isoxazole ring protons show splitting patterns between δ 6.8–8.5 ppm depending on substitution .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₃NO₄: 247.0845; observed deviations <2 ppm validate purity) .
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (isoxazole C=N) are diagnostic .

Q. What are the critical safety protocols for handling this compound during experimental procedures?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, employ respiratory protection (NIOSH-approved masks) and conduct operations in fume hoods .
  • Spill Management : Absorb with inert materials (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing substituted derivatives of this compound?

  • Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from solvent effects, tautomerism, or paramagnetic impurities. Strategies include:

  • Solvent Variation : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific tautomers .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping aromatic protons .
  • Dynamic NMR : Perform variable-temperature experiments to detect slow-exchange processes (e.g., rotational barriers) .

Q. What strategies are recommended for optimizing purification of this compound when dealing with by-products from multicomponent reactions?

  • Methodological Answer :

  • Chromatography : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate ester derivatives from hydroxylated by-products .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on differential solubility of the target vs. unreacted starting materials .
  • LC-MS Monitoring : Track reaction progress in real-time to identify persistent impurities requiring orthogonal purification .

Q. How can researchers mechanistically validate cyclization steps in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹⁸O-labeled hydroxylamine to trace oxygen incorporation into the isoxazole ring .
  • DFT Calculations : Model transition states to predict regioselectivity in cyclization (e.g., 5- vs. 6-substitution patterns) .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps (e.g., hydroxylamine addition vs. ring closure) .

Q. What structural modifications enhance the biological activity of this compound derivatives, and how can researchers design SAR studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Substitute the methoxy group with halogens (e.g., -Cl, -Br) to improve binding to serine acetyltransferase, as seen in antibacterial adjuvants .
  • Bioisosteric Replacement : Replace the ester moiety with amides or hydrazides to modulate solubility and metabolic stability .
  • High-Throughput Screening : Use fragment-based libraries to test substituents at positions 5 and 6 for activity against target enzymes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound under reflux conditions?

  • Methodological Answer : Divergent results may stem from solvent choice or trace metal catalysis. Systematic approaches include:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures in inert vs. oxidizing atmospheres .
  • Control Experiments : Replicate reactions with rigorously dried solvents and chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
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Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate

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